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Compound of Interest

Compound Name: 2,4-Dichloro-7-fluoroquinazoline

Cat. No.: B1321832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical

properties of 2,4-Dichloro-7-fluoroquinazoline, a key intermediate in the synthesis of various

biologically active compounds. This document outlines its core characteristics, detailed

experimental protocols for its synthesis and analysis, and its relevance in the context of

established signaling pathways.

Core Chemical Properties
2,4-Dichloro-7-fluoroquinazoline is a halogenated heterocyclic compound with the molecular

formula C₈H₃Cl₂FN₂. It serves as a crucial building block in medicinal chemistry, particularly in

the development of kinase inhibitors.

Table 1: Physicochemical Properties of 2,4-Dichloro-7-fluoroquinazoline
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Property Value Source

Molecular Formula C₈H₃Cl₂FN₂ [1]

Molecular Weight 217.02 g/mol [1]

Appearance White to off-white solid
Generic observation for similar

compounds

Melting Point
Not experimentally reported in

cited literature.

Boiling Point
Not experimentally reported in

cited literature.

Solubility

Recrystallized from acetone,

suggesting solubility in this

solvent.[1] Specific solubility

data in other organic solvents

is not readily available in the

reviewed literature.

Crystallographic Data
The solid-state structure of 2,4-Dichloro-7-fluoroquinazoline has been elucidated by X-ray

crystallography, providing precise bond lengths and angles. The molecule is noted to be

essentially planar.[1]

Table 2: Crystal Data and Structure Refinement for 2,4-Dichloro-7-fluoroquinazoline
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Parameter Value

Empirical formula C₈H₃Cl₂FN₂

Formula weight 217.02

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions
a = 3.8257 (3) Å, α = 90°b = 15.0664 (9) Å, β =

95.102 (5)°c = 14.3453 (6) Å, γ = 90°

Volume 823.59 (9) Å³

Z 4

Density (calculated) 1.751 Mg/m³

Absorption coefficient 0.753 mm⁻¹

F(000) 432

Crystal size 0.35 x 0.30 x 0.25 mm

Theta range for data collection 2.53 to 25.00°

Index ranges -4<=h<=4, -17<=k<=17, -17<=l<=16

Reflections collected 3156

Independent reflections 1452 [R(int) = 0.0254]

Completeness to theta = 25.00° 99.8 %

Absorption correction Semi-empirical from equivalents

Max. and min. transmission 0.8346 and 0.7798

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1452 / 0 / 118

Goodness-of-fit on F² 1.071
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Final R indices [I>2sigma(I)] R1 = 0.0383, wR2 = 0.0950

R indices (all data) R1 = 0.0528, wR2 = 0.1032

Largest diff. peak and hole 0.199 and -0.231 e.Å⁻³

(Data sourced from Gao et al., 2012)[1]

Spectroscopic Properties
Detailed, interpreted spectra for 2,4-Dichloro-7-fluoroquinazoline are not readily available in

the public domain. However, based on its structure and data for analogous compounds, the

expected spectroscopic features are outlined below.

Table 3: Predicted Spectroscopic Data for 2,4-Dichloro-7-fluoroquinazoline
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Technique Expected Features

¹H NMR

Aromatic region (δ 7.0-8.5 ppm): Three signals

corresponding to the three protons on the

benzene ring. The coupling patterns (doublet,

doublet of doublets, etc.) and coupling constants

(J values) would be influenced by the fluorine

and chloro substituents.

¹³C NMR

Aromatic region (δ 110-160 ppm): Eight distinct

signals are expected for the eight carbon atoms

in the quinazoline ring system. The carbons

attached to chlorine and fluorine will show

characteristic chemical shifts and C-F coupling.

FTIR

C=N stretching: ~1620-1580 cm⁻¹C=C aromatic

stretching: ~1580-1450 cm⁻¹C-Cl stretching:

~800-600 cm⁻¹C-F stretching: ~1250-1000

cm⁻¹Aromatic C-H stretching: ~3100-3000 cm⁻¹

Mass Spec.

Molecular ion peak (M⁺) expected at m/z 216,

with a characteristic isotopic pattern for two

chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

Fragmentation would likely involve the loss of

chlorine and fluorine atoms.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

2,4-Dichloro-7-fluoroquinazoline.

Synthesis of 2,4-Dichloro-7-fluoroquinazoline
This two-step synthesis protocol is adapted from the procedure described by Gao et al. (2012).

[1]

Step 1: Synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione
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Reaction Setup: Suspend 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) in 2 L of water in

a large reaction vessel equipped with a mechanical stirrer.

Addition of Reagents: Add acetic acid (80 ml) to the suspension. Dropwise, add a solution of

sodium cyanate (NaOCN) (105 g, 1.616 mol) in 800 ml of water under vigorous stirring.

Stirring: Stir the reaction mixture at room temperature for 30 minutes.

Basification: Add sodium hydroxide (NaOH) (480 g, 12 mol) in small portions, ensuring the

temperature is controlled by cooling the mixture to room temperature.

Acidification and Precipitation: Slowly add concentrated hydrochloric acid (~1.2 L) dropwise

to the reaction mixture to adjust the pH to approximately 4. This will cause strong foaming

and the precipitation of the product.

Isolation: Separate the precipitate by filtration, wash it with water, and air-dry to obtain 7-

fluoroquinazoline-2,4(1H,3H)-dione. The reported yield is 82% (95 g). This product can be

used in the next step without further purification.

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

Reaction Mixture: In a round-bottom flask, combine 7-fluoroquinazoline-2,4(1H,3H)-dione

(150 g, 0.83 mol), N,N-diethylaniline (125 g, 0.84 mol), and phosphorus oxychloride (POCl₃)

(500 ml).

Reflux: Reflux the mixture overnight.

Removal of POCl₃: After cooling, remove the excess POCl₃ using a rotary evaporator.

Precipitation: Carefully pour the residue into a mixture of ice and water (~4 L). A precipitate

will form.

Isolation and Purification: Separate the precipitate by filtration, wash it with water, and dry it

under a vacuum to yield 2,4-dichloro-7-fluoroquinazoline. The reported yield is 94% (170

g). For single crystals suitable for X-ray diffraction, the product can be recrystallized from

acetone.[1]
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2-Amino-4-fluorobenzoic Acid 7-Fluoroquinazoline-2,4(1H,3H)-dione

1. NaOCN, Acetic Acid, H₂O
2. NaOH

3. HCl 2,4-Dichloro-7-fluoroquinazoline
POCl₃, N,N-diethylaniline, reflux

Click to download full resolution via product page

Caption: Synthetic pathway for 2,4-Dichloro-7-fluoroquinazoline.

Analytical Characterization Protocols
The following are general protocols for the analytical characterization of the synthesized 2,4-
Dichloro-7-fluoroquinazoline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction).

Analysis: Integrate the signals to determine the relative number of protons. Analyze the

chemical shifts (ppm) and coupling constants (Hz) to assign the signals to the protons in the

molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the solid

sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use

an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal.
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Sample Spectrum: Record the spectrum of the sample.

Data Analysis: The instrument software will automatically ratio the sample spectrum to the

background spectrum. Identify the characteristic absorption bands (in cm⁻¹) and assign them

to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,

typically via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of

the ions.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the molecular weight and deduce structural information. The isotopic pattern of

chlorine is a key diagnostic feature.

Biological Context and Potential Signaling
Pathways
Quinazoline derivatives are a well-established class of compounds that exhibit a broad range of

biological activities, most notably as inhibitors of protein kinases.[1] Several quinazoline-based

drugs, such as gefitinib (Iressa) and erlotinib (Tarceva), are approved for cancer therapy and

target the Epidermal Growth Factor Receptor (EGFR).[1] Furthermore, quinazoline analogues

have been investigated as selective inhibitors of Vascular Endothelial Growth Factor Receptor

2 (VEGFR-2).[1]

While specific experimental data for the interaction of 2,4-Dichloro-7-fluoroquinazoline with

these pathways is not available in the reviewed literature, its structural similarity to known

inhibitors suggests it could serve as a scaffold for the development of novel EGFR or VEGFR-2

inhibitors.
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Epidermal Growth Factor Receptor (EGFR) Signaling
Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and

differentiation. Its dysregulation is a hallmark of many cancers.
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Caption: Overview of the EGFR signaling cascade.
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-
2) Signaling Pathway
The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood

vessels. Inhibition of this pathway is a critical strategy in cancer therapy to cut off the blood

supply to tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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